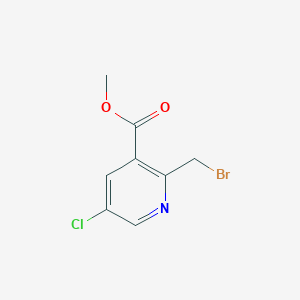

Methyl 2-(bromomethyl)-5-chloronicotinate

CAS No.: 894074-88-5

Cat. No.: VC18742006

Molecular Formula: C8H7BrClNO2

Molecular Weight: 264.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 894074-88-5 |

|---|---|

| Molecular Formula | C8H7BrClNO2 |

| Molecular Weight | 264.50 g/mol |

| IUPAC Name | methyl 2-(bromomethyl)-5-chloropyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H7BrClNO2/c1-13-8(12)6-2-5(10)4-11-7(6)3-9/h2,4H,3H2,1H3 |

| Standard InChI Key | OBVDYOHLYOSTAP-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(N=CC(=C1)Cl)CBr |

Introduction

Structural and Physicochemical Properties

Methyl 2-(bromomethyl)-5-chloronicotinate (CAS No. 894074-88-5) possesses the molecular formula C₈H₇BrClNO₂ and a molecular weight of 264.50 g/mol. The compound features a pyridine ring substituted with a bromomethyl group (-CH₂Br) at the 2-position, a chlorine atom at the 5-position, and a methyl ester group at the 3-position.

Key Physical Properties

| Property | Value |

|---|---|

| Melting Point | 50–54°C |

| Solubility | Soluble in methanol, DCM, THF |

| Boiling Point | Not reported |

| Density | ~1.6 g/cm³ (estimated) |

The bromomethyl group introduces significant electrophilicity, while the chlorine atom enhances the electron-deficient nature of the pyridine ring. Infrared spectroscopy (IR) reveals characteristic stretches for the ester carbonyl (C=O) at ~1748 cm⁻¹ and C-Br vibrations at 600–700 cm⁻¹. Nuclear magnetic resonance (¹H NMR) spectra display distinct signals for the bromomethyl protons as a singlet at δ 4.66 ppm and the ester methyl group at δ 3.90 ppm.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via radical bromination of methyl 5-chloronicotinate using N-bromosuccinimide (NBS) under radical initiation conditions. A representative protocol involves:

-

Dissolving methyl 5-chloronicotinate in dichloromethane (DCM).

-

Adding NBS and a radical initiator (e.g., azobisisobutyronitrile, AIBN).

-

Refluxing the mixture under inert atmosphere for 6–12 hours.

-

Purifying the product via column chromatography (petroleum ether/ethyl acetate, 8:1).

Yield: 70–80% (optimized conditions).

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance scalability and purity. Key optimizations include:

-

Automated temperature control to minimize side reactions.

-

In-line spectroscopic monitoring for real-time quality assurance.

-

Solvent recovery systems to reduce waste.

Reactivity and Chemical Transformations

The bromomethyl group undergoes nucleophilic substitution with diverse reagents, enabling functionalization at the 2-position:

Nucleophilic Substitution Reactions

| Nucleophile | Product | Conditions |

|---|---|---|

| Sodium azide | 2-Azidomethyl-5-chloronicotinate | DMF, 60°C, 4h |

| Potassium thiolate | 2-(Methylthio)-5-chloronicotinate | THF, rt, 2h |

| Amines | 2-Aminomethyl derivatives | EtOH, reflux, 6h |

Cross-Coupling Reactions

The compound participates in Suzuki–Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄). For example, coupling with phenylboronic acid yields 2-benzyl-5-chloronicotinate, a precursor to bioactive molecules.

Oxidation and Reduction

-

Oxidation: Treatment with KMnO₄ in acidic conditions converts the ester to a carboxylic acid.

-

Reduction: LiAlH₄ reduces the bromomethyl group to a methyl group, yielding methyl 2-methyl-5-chloronicotinate.

Applications in Pharmaceutical Development

Drug Intermediate

The compound is a key intermediate in synthesizing EGFR inhibitors and kinase modulators. For instance, it is used in the preparation of erlotinib analogs for oncology research.

Antimicrobial Agents

Derivatives exhibit broad-spectrum antimicrobial activity. A 2023 study reported MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli for thiourea-functionalized analogs.

Neurological Therapeutics

Structural analogs act as nicotinic acetylcholine receptor (nAChR) ligands, showing potential in treating Alzheimer’s disease and nicotine addiction.

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | 320 mg/kg |

| Skin Irritation | Moderate |

| Mutagenicity | Negative (Ames test) |

Handling Precautions: Use PPE, avoid inhalation, and store under argon at 2–8°C.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, H-4), 8.24 (s, 1H, H-6), 4.66 (s, 2H, CH₂Br), 3.90 (s, 3H, OCH₃).

-

GC-MS (EI): m/z 264 [M]⁺, 185 [M-Br]⁺.

Chromatographic Methods

-

HPLC: C18 column, 70:30 MeOH/H₂O, retention time = 6.2 min.

-

TLC: Rf 0.45 (PE/EtOAc 8:1).

Future Directions

Targeted Drug Delivery

Functionalization with biodegradable polymers could enable site-specific delivery of anticancer agents.

Green Chemistry Approaches

Developing solvent-free bromination methods using mechanochemical activation.

Computational Modeling

DFT studies to predict regioselectivity in cross-coupling reactions, reducing experimental optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume